3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine
Overview
Description
3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a chlorinated pyridine ring
Scientific Research Applications
3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole ring and the chlorinated pyridine ring. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability of the resulting compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chlorinated pyridine ring allows for nucleophilic substitution reactions, which can be used to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)pyridine: This compound shares a similar structure but lacks the phenoxy group.
Other trifluoromethylated pyridines: These compounds have similar chemical properties but differ in their specific functional groups and applications.
Uniqueness
What sets 3-chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-[3-(1H-pyrazol-5-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-12-7-10(15(17,18)19)8-20-14(12)23-11-3-1-2-9(6-11)13-4-5-21-22-13/h1-8H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCWJPCUJRJPEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162711 | |
Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321574-14-5 | |
Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321574-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-[3-(1H-pyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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